molecular formula C7H3BrFNO B2509317 2-Bromo-4-fluorobenzo[d]oxazole CAS No. 1508066-38-3

2-Bromo-4-fluorobenzo[d]oxazole

Cat. No. B2509317
CAS RN: 1508066-38-3
M. Wt: 216.009
InChI Key: WVMSAFFWGTYFDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives, such as “2-Bromo-4-fluorobenzo[d]oxazole”, has been a topic of interest in organic chemistry. A common method for synthesizing oxazoles involves the reaction of an alkyne (acting as a dipolarophile) and nitrile oxide (acting as the dipole) in a (3 + 2) cycloaddition reaction . Other methods include the use of task-specific phosphine ligands for palladium-catalyzed C-5 arylation of oxazoles .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-fluorobenzo[d]oxazole” is C7H3BrFNO. The average mass is 147.958 Da and the monoisotopic mass is 146.931976 Da .


Chemical Reactions Analysis

Oxazoles, including “2-Bromo-4-fluorobenzo[d]oxazole”, can undergo various chemical reactions. For instance, they can be directly arylated and alkylated under palladium catalysis . The reaction is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .


Physical And Chemical Properties Analysis

“2-Bromo-4-fluorobenzo[d]oxazole” is a solid . The average mass is 147.958 Da and the monoisotopic mass is 146.931976 Da .

Scientific Research Applications

Synthesis of Tetrasubstituted Alkenes

This compound is employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .

Infrared Spectroscopy

Infrared (IR) spectroscopy, a common spectroscopic technique, is used for characterizing compound and solvent interactions. The compound 2-bromo-4-fluorobenzo[d]oxazole has been the subject of both experimental and theoretical spectral investigation and conformational analysis .

Solvent Effect Studies

The compound is used in the study of solvent effects on carbonyl stretching vibration. The correlations between the experimental IR data for different solvents scales were also investigated .

Synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one

2-Bromo-4-fluorobenzoic acid, a derivative of the compound, is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one .

Synthesis of 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one

The compound is also used in the synthesis of 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one .

Synthesis of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid

Another application of the compound is in the synthesis of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid .

Synthesis of 2-bromo-4-fluorobenzamide

The compound is used in the synthesis of 2-bromo-4-fluorobenzamide .

The compound is used in the introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes, which is particularly interesting because of their presence on important pharmaceutical compounds such as Lumacaftor .

Safety and Hazards

While specific safety and hazard information for “2-Bromo-4-fluorobenzo[d]oxazole” is not available, it is generally recommended to avoid breathing mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The future directions of “2-Bromo-4-fluorobenzo[d]oxazole” could involve further exploration of its potential applications in various fields of research and industry. Oxazole derivatives have been found to exhibit a wide range of biological activities, making them valuable for medical applications .

Relevant Papers

Several papers have been published on the synthesis and biological activities of oxazole derivatives . These papers highlight the diverse biological potential of oxazole derivatives and their importance in the development of potential pharmaceutical agents .

Mechanism of Action

Target of Action

2-Bromo-4-fluoro-1,3-benzoxazole, a member of the heteroarenes, has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . The compound has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Biochemical Pathways

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . The motif exhibits a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and so on . The synthesis of benzoxazole involves different pathways . The presence of electron-withdrawing groups improved the antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi, and A. niger .

Result of Action

The results of antifungal activity indicated that certain compounds were most potent against A. niger and C. albicans . The other derivatives showed average to poor antimicrobial activity against all seven species . In terms of anticancer activity, certain compounds had the best activity in comparison to 5-fluorouracil .

Action Environment

The action of 2-Bromo-4-fluoro-1,3-benzoxazole can be influenced by various environmental factors. For instance, the condensation reaction of 2-aminophenol and aromatic aldehydes in the presence of aqueous H2O2, ethanol, TTIP (titanium tetraisopropoxide), and the catalyst MTAMO (mesoporous titania–alumina mixed oxide) at 50 °C gives 2-substituted benzoxazole

properties

IUPAC Name

2-bromo-4-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMSAFFWGTYFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorobenzo[d]oxazole

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